N-羟基-L-蛋氨酰胺

描述

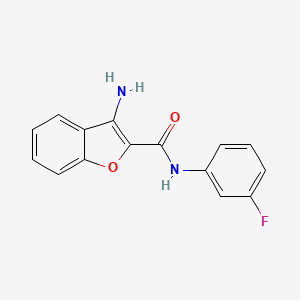

N-Hydroxy-L-methioninamide (NHMA) is a synthetic organic compound with the molecular formula C5H12N2O2S . It has gained attention due to its potential pharmaceutical and industrial applications.

Molecular Structure Analysis

The molecular structure of N-Hydroxy-L-methioninamide consists of 5 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 164.226 Da .Chemical Reactions Analysis

N-Hydroxy-L-methioninamide, like other N-Hydroxy compounds, can be further functionalized . Flavin-dependent N-hydroxylating enzymes play a major role in this process, leading to the production of secondary metabolites .Physical And Chemical Properties Analysis

Peptides harboring main-chain N-Hydroxy groups, like N-Hydroxy-L-methioninamide, exhibit unique conformational preferences and biological activities . These properties can dramatically alter the conformational and physiochemical properties of native sequences .科学研究应用

Biodegradation of Nitriles

N-Hydroxy-L-methioninamide shows promise in the biodegradation of nitriles, which are toxic compounds resistant to chemical degradation. It interacts with nitrile-degrading enzymes like nitrile hydratase and amidase, which are crucial in microbial pathways for converting nitriles to less harmful substances . This application is significant in environmental remediation and industrial waste treatment.

Biomedical Applications

In the biomedical field, the chemical modification and metabolic derivatives of methionine, to which N-Hydroxy-L-methioninamide is closely related, have shown potential. These modifications can be leveraged for cancer treatment, diagnosis, and potentially for treating liver diseases through its metabolic derivative, S-adenosylmethionine .

Biotechnology and Synthetic Biology

N-Hydroxy-L-methioninamide can be utilized in biotechnology, particularly in the synthesis of N-hydroxy compounds. Flavin-dependent N-hydroxylating enzymes, which are involved in the production of secondary metabolites like siderophores or antimicrobial agents, can accept N-Hydroxy-L-methioninamide as a substrate . This opens up possibilities for creating novel compounds with therapeutic properties.

Environmental Science

The role of N-Hydroxy-L-methioninamide in environmental science is linked to its interaction with enzymes that degrade pollutants. It can be used to design enzyme mutants with enhanced activity towards nitriles or amides, contributing to the development of green technologies for pollutant treatment .

Medical Research

In medical research, peptides containing N-Hydroxy groups, which include N-Hydroxy-L-methioninamide, have unique conformational preferences and biological activities. They are used in the design of peptidomimetics and have implications in understanding the stability of secondary structures in proteins .

Pharmaceutical Development

N-Hydroxy-L-methioninamide contributes to pharmaceutical development by enabling access to N-hydroxy modifications of structural motifs found in drugs. This has expanded the compound library for drug discovery, particularly in the synthesis of N-hydroxy heterocycles, which are important in modern pharmaceuticals .

Chemical Engineering

In chemical engineering, the sustainable synthesis of methionine and its analogues, including N-Hydroxy-L-methioninamide, is crucial. It involves developing new processes dependent on bio-based feedstocks and safer chemistries, which is essential for achieving a sustainable future .

Agriculture

N-Hydroxy-L-methioninamide may find applications in agriculture through its incorporation into superabsorbent polymer hydrogels. These hydrogels can act as water and nutrient reservoirs, improving soil properties and supporting plant growth in arid regions .

未来方向

N-Hydroxy-L-methioninamide, like other N-Hydroxy compounds, has potential pharmaceutical and industrial applications. The use of flavin-dependent N-hydroxylating enzymes in the production of these compounds is a promising area of research . Further studies could focus on improving the efficiency of these enzymes and expanding their substrate scopes .

作用机制

Target of Action

N-Hydroxy-L-methioninamide primarily interacts with enzymes such as nitrile hydratase and amidase . These enzymes play a significant role in the degradation of nitriles, which are widespread in the environment due to industrial processes .

Mode of Action

N-Hydroxy-L-methioninamide interacts with its targets through a process known as N-hydroxylation . This process involves the activation of molecular oxygen by flavin, heme, or metal cofactor-containing enzymes, which is then transferred to initially obtain N-hydroxy compounds . These compounds can be further functionalized .

Biochemical Pathways

The biochemical pathways affected by N-Hydroxy-L-methioninamide involve the degradation of nitriles. Nitriles can be degraded through three pathways: hydrolysis, oxidation, and reduction . Hydrolysis, mediated by nitrilase, nitrile hydratase, and amidase, is the most common way for nitrile degradation .

Result of Action

The result of N-Hydroxy-L-methioninamide’s action is the production of N-hydroxy compounds, which can be further functionalized . These compounds play a major role in the production of secondary metabolites, such as siderophores or antimicrobial agents .

Action Environment

The action environment of N-Hydroxy-L-methioninamide is largely determined by the presence of nitriles in the environment, which are the primary substrates for the enzymes it interacts with . Environmental factors such as the concentration of nitriles can influence the action, efficacy, and stability of N-Hydroxy-L-methioninamide .

属性

IUPAC Name |

(2S)-2-amino-N-hydroxy-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPYBBFSQOFVSZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658135 | |

| Record name | N-Hydroxy-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19253-87-3 | |

| Record name | N-Hydroxy-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Azepane-1-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1519980.png)

![{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride](/img/structure/B1519983.png)

![2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519984.png)

![tert-Butyl 3-[4-(methoxycarbonyl)phenyl]-2,2-dioxo-2lambda~6~-diazathiane-1-carboxylate](/img/structure/B1519986.png)

![2-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}acetic acid](/img/structure/B1519990.png)

![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)

![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)